Iodine monochloride

Electrophilic Aromatic Substitution Reaction Kinetics Iodination

Researchers requiring rapid, regioselective iodination face slow kinetics with I₂ or poor selectivity with NIS. Iodine monochloride resolves this via its polarized Iδ⁺-Clδ⁻ bond, delivering up to 10⁵-fold rate enhancement in electrophilic aromatic substitution. • Tunable β/α isomer ratio (1:0.1) minimizes purification burden vs. NIS (1:1). • Validated for Wijs method iodine value determination with 98-102% accuracy. • Enables (E)-chloroiodoalkene synthesis with 95-99% stereochemical purity for cross-coupling applications.

Molecular Formula ICl
ClI
Molecular Weight 162.36 g/mol
CAS No. 7790-99-0
Cat. No. B123800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodine monochloride
CAS7790-99-0
SynonymsIodine Chloride (ICl);  Chlorine Iodide (ClI);  Chlorine Monoiodide;  Iodine Chloride;  Iodine(I) Chloride;  Iodochlorine;  Iodomonochloride;  Iodonium Chloride;  Wijs’ chloride
Molecular FormulaICl
ClI
Molecular Weight162.36 g/mol
Structural Identifiers
SMILESClI
InChIInChI=1S/ClI/c1-2
InChIKeyQZRGKCOWNLSUDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN WATER, ALC, ETHER, CARBON DISULFIDE, ACETIC ACID
SOL IN HYDROCHLORIC ACID

Iodine Monochloride: Bifunctional Electrophile & Oxidant


Iodine monochloride (ICl) is an interhalogen compound distinguished by its strong, permanent dipole (Iδ+–Clδ–), which renders it a potent source of electrophilic iodine (I⁺) and an active oxidant [1]. Unlike molecular iodine (I₂), which suffers from low electrophilicity due to its nonpolar nature, ICl's polarization enables a reaction rate enhancement of up to 10⁵-fold in electrophilic aromatic substitution [2]. This intrinsic property underpins its dual role as both an iodinating and chlorinating agent, with the pathway (iodination vs. chlorination) governed by substrate oxidation potential, as established by Turner et al. (E₁/₂ < 1.58 V vs. Ag/Ag⁺ favors chlorination) [3].

Electrophilic iodination
Reported 10⁵-fold rate enhancement over I₂
Regioselective synthesis
Tunable β/α ratio for aryl iodide intermediates
Analytical standard (Wijs method)
Globally standardized iodine value determination

Why Iodine Monochloride Is Irreplaceable


Substituting ICl with common in-class reagents such as N-iodosuccinimide (NIS) or molecular iodine (I₂) is scientifically unjustified due to profound differences in reaction kinetics, product selectivity, and mechanistic pathways. ICl exhibits a second-order dependence on halogen in many electrophilic substitutions, a kinetic profile shared with IBr but distinct from the first-order kinetics of BrCl and Cl₂, as well as the mixed-order behavior of Br₂ [1]. This kinetic distinction directly impacts reaction rates and the formation of trihalide complexes that can complicate downstream processing [1]. Furthermore, the choice of reagent alters product regioselectivity: in a comparative study of a model iodination, ICl, I₂, and NIS yielded 62%, 85%, and 54% product, respectively, but with vastly different β/α isomer ratios of 1:0.1, 1:0, and 1:1, demonstrating that ICl offers a unique balance of yield and selectivity [2]. Simply put, ICl is not a generic iodinating agent; it is a distinct chemical entity whose specific reactivity profile is essential for achieving desired synthetic outcomes.

Kinetic profile mismatch
ICl follows second-order kinetics, unlike first-order BrCl or Cl₂, altering rate control.
Regioselectivity profile differs
NIS yields non-selective 1:1 β/α ratio; I₂ gives exclusive β, missing ICl's intermediate profile.
Mechanistic divergence
Pathway switches between iodination and chlorination depending on substrate oxidation potential.

Iodine Monochloride: Quantitative Comparisons


Electrophilic Substitution: ICl vs. I₂/KI

In electrophilic aromatic substitution, iodine monochloride demonstrates a reaction rate approximately 100,000 times faster than molecular iodine in potassium iodide. This rate acceleration is attributed to the permanent dipole of ICl (Iδ+–Clδ–), which pre-polarizes the molecule for electrophilic attack, whereas I₂ lacks this inherent polarization and requires activation [1].

Rate Acceleration
Head-to-head
~10⁵-fold faster than I₂/KI
Reported rate supports mild-condition iodination
Electrophilic substitution in aromatics
Electrophilic Aromatic Substitution Reaction Kinetics Iodination

Reaction Order: ICl vs. BrCl and Cl₂

In the cleavage of phenyltrimethylsilane (PhSiMe₃) in 98.5% aqueous acetic acid at 30.0 °C, iodine monochloride (ICl) exhibits a second-order dependence on halogen concentration, in contrast to bromine monochloride (BrCl) and chlorine (Cl₂), which follow first-order kinetics [1]. This higher-order kinetic behavior is shared with iodine monobromide (IBr) and indicates a more complex, concerted mechanism likely involving halogen clusters or trihalide intermediates [1].

Kinetic Order
Head-to-head
Second-order (ICl) vs. first-order (BrCl, Cl₂)
Concentration-dependent rate tuning possible
PhSiMe₃ cleavage in 98.5% aq. AcOH, 30°C
Organosilicon Chemistry Reaction Kinetics Halogenation Mechanism

Regioselectivity: ICl vs. NIS and I₂

In a comparative study under optimized conditions, the choice of iodinating agent profoundly impacted both yield and isomeric distribution. Iodine monochloride (ICl, 2.0 equiv.) provided a 62% yield with a β/α product ratio of 1:0.1. In contrast, molecular iodine (I₂) gave a higher yield (85%) but with exclusive β-selectivity (ratio 1:0), while N-iodosuccinimide (NIS) resulted in a lower yield (54%) and no selectivity (ratio 1:1) [1].

Regioselectivity
Head-to-head
Yield 62%, β/α 1:0.1 (vs. NIS 54%, 1:1; I₂ 85%, 1:0)
Provides intermediate regioselectivity profile
Model iodination under optimized conditions
Regioselective Synthesis Aryl Iodides C-H Functionalization

Halogenation Pathway by Oxidation Potential

The reaction of ICl with polycyclic aromatic hydrocarbons (PAHs) is not a simple, uniform halogenation. Instead, the product outcome—chlorination versus iodination—is strictly governed by the substrate's oxidation half-wave potential (E₁/₂). For PAHs with an E₁/₂ less than 1.58 V vs. Ag/Ag⁺ (0.1 M), exclusive chlorination occurs, whereas substrates with higher potentials are unreactive [1]. This threshold-based reactivity is a unique feature of ICl, not observed with simpler halogenating agents like I₂ or Br₂.

Pathway Control
Class-level inference
Chlorination when E½
Predictive oxidation-potential rule
Polycyclic aromatic hydrocarbons
Radiolabeling Yield
Head-to-head
>70% yield in 5 min (olive oil)
Supports rapid radiochemical labeling
¹²⁵I in diethyl ether; 80% for oleic acid
Stereochemical Purity
Class-level inference
95–99% (E)-isomer
Supports stereodefined vinyl halide synthesis
Alkyne electrophilic addition
Mechanistic Chemistry Polycyclic Aromatic Hydrocarbons Electron Transfer

Radioiodination Yield: ICl vs. Chloramine-T

In a comparative study for radioiodination of olive oil, iodine monochloride (ICl) achieved a >70% labeling yield within 5 minutes in diethyl ether, significantly outperforming chloramine-T under comparable conditions. For oleic acid, the yield reached 80% within the same timeframe [1]. The study also revealed that unpurified commercial ICl provided a 65% yield in 15 minutes, whereas purified ICl gave ~40% under the same conditions, highlighting the critical role of trace iodine species in optimizing labeling efficiency [1].

Radiolabeling Yield
Head-to-head
>70% yield in 5 min (olive oil)
Supports rapid radiochemical labeling
¹²⁵I in diethyl ether; 80% for oleic acid
Radiochemistry Radiolabeling Nuclear Medicine

(E)-Chloroiodoalkene Stereoselective Synthesis

In electrophilic addition to acetylenes, iodine monochloride delivers (E)-chloroiodoalkenes with exceptional stereoisomeric purity ranging from 95% to 99% [1]. This reaction proceeds with high regioselectivity, favoring the placement of chlorine on the more shielded carbon. Isolated yields for these valuable vinyl halide building blocks range from 41% to 93%, depending on the substrate, and reactions are typically complete within 1.5–23 hours [1].

Stereochemical Purity
Class-level inference
95–99% (E)-isomer
Supports stereodefined vinyl halide synthesis
Alkyne electrophilic addition
Stereoselective Synthesis Alkyne Functionalization Vinyl Halides

Iodine Monochloride: Validated Applications


Iodine Value Determination (Wijs Method)

Iodine monochloride is the cornerstone of the Wijs method, a globally standardized analytical technique (e.g., AOCS, ASTM, ISO) for quantifying the degree of unsaturation in fats, oils, and biodiesel. This method relies on the reproducible addition of ICl to carbon-carbon double bonds. The validated HPLC method for iodine value, which quantifies unreacted ICl, demonstrates excellent linearity (r² = 0.999) and accuracy (98–102%) over a 5–20 mg range for oleic acid, with repeatability and intermediate precision within 1% [1]. This level of precision is unattainable with less reactive or less defined halogenating mixtures, making ICl indispensable for quality control in the food, oleochemical, and biofuel industries [2].

Aromatic Iodination for Fine Chemicals & APIs

For the production of aryl iodides—key intermediates in pharmaceuticals, agrochemicals, and advanced materials—ICl's unique kinetic and selectivity profile translates directly into process efficiency. Its electrophilic power, demonstrated by a 10⁵-fold rate enhancement over I₂, enables rapid reactions that reduce cycle times and energy costs [1]. Furthermore, the tunable regioselectivity (e.g., β/α ratio of 1:0.1) offers precise control over isomer distribution, minimizing costly purification steps required when using non-selective reagents like NIS [2]. This combination of speed and selectivity makes ICl a strategic choice for scalable, cost-effective manufacturing of high-value iodoaromatics.

Stereoselective Vinyl Halide Synthesis

In medicinal chemistry and materials science, stereodefined vinyl halides are essential for cross-coupling reactions (e.g., Suzuki, Stille). ICl enables the reliable, single-step synthesis of (E)-chloroiodoalkenes from alkynes with 95-99% stereochemical purity [1]. This high fidelity eliminates the need for additional purification or separation of stereoisomers, streamlining the synthetic route to complex molecules. The bifunctional nature of the product (a chloride and an iodide handle) provides orthogonal reactivity for further elaboration, a valuable feature for the construction of molecular complexity in drug discovery programs.

Radioiodination for Tracers & Diagnostics

In nuclear medicine and radiochemical research, the rapid and efficient incorporation of radioiodine (e.g., ¹²⁵I, ¹³¹I) into biomolecules is paramount. Iodine monochloride facilitates high-yield labeling (e.g., >70% for olive oil in 5 minutes, 80% for oleic acid) under mild conditions, making it a preferred reagent for preparing radiolabeled tracers, proteins, and fatty acids [1]. Its performance significantly surpasses that of chloramine-T in certain organic media, offering radiochemists a reliable and time-efficient method for generating high-specific-activity probes for in vitro and in vivo studies.

Application
Selection Property
Validation Focus
Iodine Value (Wijs Method)
Standardized halogen addition
Linearity, accuracy, precision verification
Aryl iodide synthesis
Kinetic and regioselectivity profile
Process efficiency and isomeric purity review
(E)-Vinyl halide synthesis
Stereochemical fidelity
Stereoisomeric purity and orthogonal handles
Radiochemical labeling
Fast labeling kinetics
Yield and specific activity verification

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